Cas no 1019508-02-1 (5-Chloro-2-methyl-N-propyl-benzenamine)

5-Chloro-2-methyl-N-propyl-benzenamine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-methyl-N-propyl-benzenamine
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- Inchi: 1S/C10H14ClN/c1-3-6-12-10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3
- InChI Key: UBTDYGGPHDGMGS-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1)C)NCCC
5-Chloro-2-methyl-N-propyl-benzenamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C587770-500mg |
5-Chloro-2-methyl-N-propyl-benzenamine |
1019508-02-1 | 500mg |
$586.00 | 2023-05-18 | ||
TRC | C587770-250mg |
5-Chloro-2-methyl-N-propyl-benzenamine |
1019508-02-1 | 250mg |
$299.00 | 2023-05-18 | ||
TRC | C587770-100mg |
5-Chloro-2-methyl-N-propyl-benzenamine |
1019508-02-1 | 100mg |
$144.00 | 2023-05-18 | ||
TRC | C587770-1g |
5-Chloro-2-methyl-N-propyl-benzenamine |
1019508-02-1 | 1g |
$ 800.00 | 2023-09-08 |
5-Chloro-2-methyl-N-propyl-benzenamine Related Literature
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on 5-Chloro-2-methyl-N-propyl-benzenamine
5-Chloro-2-methyl-N-propyl-benzenamine: A Comprehensive Overview
The compound 5-Chloro-2-methyl-N-propyl-benzenamine, identified by the CAS number 1019508-02-1, is a significant organic compound with a diverse range of applications in various fields. This compound belongs to the class of aromatic amines, specifically substituted benzenamines, and exhibits unique chemical properties due to its structural composition. The molecule consists of a benzene ring with three substituents: a chlorine atom at the 5-position, a methyl group at the 2-position, and an N-propyl group attached to the nitrogen atom at the amino position.
The synthesis of 5-Chloro-2-methyl-N-propyl-benzenamine typically involves multi-step organic reactions, often utilizing Friedel-Crafts alkylation or acylation followed by nucleophilic substitution or reduction steps. The presence of electron-withdrawing groups like chlorine and electron-donating groups like methyl and propyl significantly influences the reactivity and stability of the compound. Recent studies have highlighted the importance of such substituents in modulating the electronic properties of aromatic rings, making this compound a valuable precursor in various chemical transformations.
In terms of applications, 5-Chloro-2-methyl-N-propyl-benzenamine has found utility in pharmaceutical chemistry as an intermediate in drug synthesis. Its ability to act as a nucleophile in various coupling reactions makes it a versatile building block for constructing complex molecular architectures. Additionally, this compound has been explored in materials science for its potential role in synthesizing advanced polymers and materials with tailored electronic properties.
Recent research has also focused on the environmental impact and degradation pathways of 5-Chloro-2-methyl-N-propyl-benzenamine. Studies indicate that under specific conditions, such as UV light exposure or microbial action, the compound undergoes oxidative degradation, yielding less harmful byproducts. This understanding is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
The structural versatility of 5-Chloro-2-methyl-N-propyl-benzenamine has also led to its investigation in catalytic processes. For instance, it has been employed as a ligand in transition metal-catalyzed reactions, demonstrating enhanced catalytic activity compared to traditional ligands. This highlights its potential in advancing green chemistry and improving reaction efficiencies.
In conclusion, 5-Chloro-2-methyl-N-propyl-benzenamine, with its unique chemical properties and diverse applications, remains a focal point in contemporary chemical research. Its role as an intermediate in pharmaceuticals, materials science, and catalysis underscores its significance across multiple disciplines. As ongoing studies continue to unravel its potential, this compound is poised to contribute even more significantly to advancements in chemistry and related fields.
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